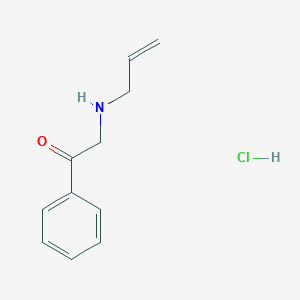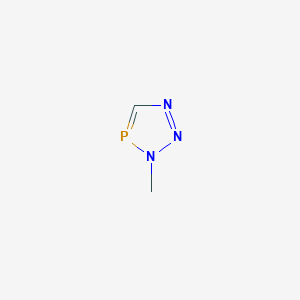![molecular formula C16H15NO6S B14307815 N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide CAS No. 113459-05-5](/img/structure/B14307815.png)
N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methanesulfonyl group attached to a benzoyl moiety, which is further linked to a methoxybenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide typically involves the reaction of 4-(methanesulfonyl)benzoic acid with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzoyl moiety can be reduced to a benzyl alcohol derivative.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.
Reduction: Formation of 2-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide involves its interaction with specific molecular targets. The methanesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. Additionally, the benzoyl and methoxy groups can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzamide: Lacks the methanesulfonyl group, resulting in different chemical reactivity and biological activity.
N-(4-Methoxyphenyl)-2-methoxybenzamide: Similar structure but without the methanesulfonyl group, leading to variations in its applications and properties.
4-Methoxybenzoyl chloride: Used as a precursor in the synthesis of N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide.
Uniqueness
This compound is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity towards nucleophiles and its potential as an enzyme inhibitor, making it valuable for various research and industrial applications.
Properties
CAS No. |
113459-05-5 |
|---|---|
Molecular Formula |
C16H15NO6S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
[(2-methoxybenzoyl)amino] 4-methylsulfonylbenzoate |
InChI |
InChI=1S/C16H15NO6S/c1-22-14-6-4-3-5-13(14)15(18)17-23-16(19)11-7-9-12(10-8-11)24(2,20)21/h3-10H,1-2H3,(H,17,18) |
InChI Key |
BGOFNIKVYIQLBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NOC(=O)C2=CC=C(C=C2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Bicyclo[2.2.1]heptan-1-yl)methyl 2-methylprop-2-enoate](/img/structure/B14307733.png)
![2-(2-Chloroprop-2-en-1-yl)bicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14307737.png)

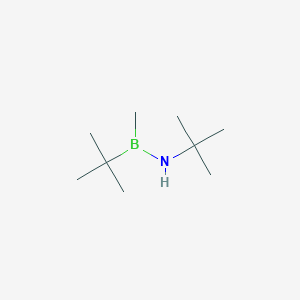
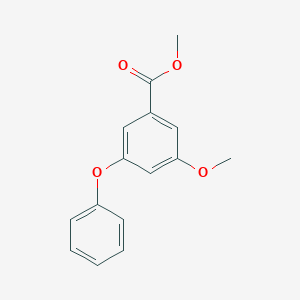
![5-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-1H-pyrazole](/img/structure/B14307755.png)
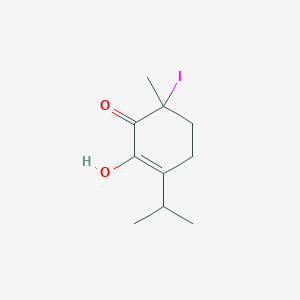

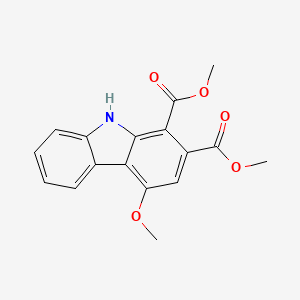

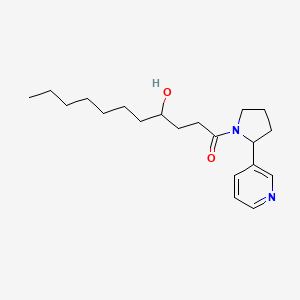
![4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate](/img/structure/B14307796.png)
